molecular formula C₁₉H₉D₈NO₃S B1163988 Tazarotenic Acid-d8 Sulfoxide

Tazarotenic Acid-d8 Sulfoxide

Cat. No.: B1163988
M. Wt: 347.46
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotenic Acid-d8 Sulfoxide is a deuterated, stable isotope-labeled analog of Tazarotenic Acid Sulfoxide. This compound is specifically designed for use in pharmaceutical and metabolic research as an internal standard for advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in the quantitative analysis and metabolic profiling of Tazarotene and its active metabolite, Tazarotenic acid. Tazarotene is a topical retinoid prodrug used to treat psoriasis and acne. Upon application, it is rapidly hydrolyzed to its active form, Tazarotenic acid, which modulates cell differentiation and proliferation by selectively binding to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ . The subsequent oxidative metabolism of Tazarotenic acid involves the formation of sulfoxide metabolites, including Tazarotenic Acid Sulfoxide, which is an inactive form . The incorporation of eight deuterium atoms in this compound provides a molecule with nearly identical chemical properties to its non-labeled counterpart but with a distinct mass, enabling precise and reliable quantification in complex biological matrices. This makes it an indispensable tool for researchers studying the pharmacokinetics, biodistribution, and metabolic pathways of tazarotene-related compounds in development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₉H₉D₈NO₃S

Molecular Weight

347.46

Synonyms

6-[2-(3,4-Dihydro-4,4-(dimethyl-d6)-1-oxido-2H-1-benzothiopyran-6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid;  6-[(3,4-Dihydro-4,4-(dimethyl-d6)-1-oxido-2H-1-benzothiopyran-_x000B_6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid; 

Origin of Product

United States

Chemical Synthesis and Stable Isotope Incorporation of Tazarotenic Acid D8 Sulfoxide

Synthetic Pathways for Tazarotenic Acid-d8 Sulfoxide (B87167)

The synthesis of Tazarotenic Acid-d8 Sulfoxide is not explicitly detailed in publicly available scientific literature, likely due to its primary use as a commercially available analytical standard. However, a plausible synthetic route can be constructed based on the known synthesis of tazarotene (B1682939) and its metabolites, combined with established methods for isotopic labeling and oxidation.

A potential synthetic pathway can be outlined as follows:

Synthesis of Deuterated Precursors:

Preparation of 6-bromo-4,4-di(trideuteriomethyl)thiochroman.

Preparation of ethyl 6-chloro-d2-nicotinate.

Coupling Reaction: Sonogashira coupling of the two deuterated precursors to form ethyl 6-((4,4-di(trideuteriomethyl)thiochroman-6-yl)ethynyl)-d2-nicotinate (Tazarotene-d8).

Hydrolysis: Saponification of the ester group of Tazarotene-d8 to yield Tazarotenic Acid-d8.

Oxidation: Selective oxidation of the sulfur atom in the thiochroman (B1618051) ring of Tazarotenic Acid-d8 to the corresponding sulfoxide.

This pathway ensures the stable incorporation of eight deuterium (B1214612) atoms into the final molecule.

Deuteration Strategies and Isotopic Labeling Methodologies

The introduction of deuterium at specific molecular positions requires carefully chosen deuteration strategies. For this compound, the labeling pattern suggests deuteration of the two geminal methyl groups on the thiochroman ring and two positions on the nicotinic acid moiety.

Deuteration of the Thiochroman Moiety:

The six deuterium atoms on the gem-dimethyl groups of the thiochroman ring can be introduced early in the synthesis. One common method for producing deuterated methyl groups is through the use of deuterated methylating agents, such as deuterated methyl iodide (CD3I) or deuterated Grignard reagents (CD3MgI). The synthesis of the thiochroman ring system involves the alkylation of thiophenol with a dimethylallyl halide. wikipedia.org To introduce the deuterium labels, a deuterated analog of dimethylallyl bromide, 1-bromo-3-(trideuteriomethyl)but-2-ene, could be utilized.

Alternatively, methods for the deuteration of existing methyl groups on an aromatic ring could be employed, though this is often less specific.

Deuteration of the Nicotinic Acid Moiety:

The two deuterium atoms on the pyridine (B92270) ring of the nicotinic acid moiety can be introduced using several established methods for the deuteration of aromatic rings. One common method is acid-catalyzed hydrogen-deuterium exchange. youtube.comnih.gov This can be achieved by treating the non-deuterated ethyl 6-chloronicotinate with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) in heavy water (D2O). youtube.com This process facilitates the exchange of protons on the aromatic ring with deuterium atoms from the solvent. The positions of exchange are directed by the electronic nature of the substituents on the ring.

The following table summarizes potential deuteration strategies:

Target PositionDeuteration StrategyReagents
gem-Dimethyl GroupsUse of deuterated alkylating agent in ring formation1-bromo-3-(trideuteriomethyl)but-2-ene
Pyridine RingAcid-catalyzed hydrogen-deuterium exchangeD2SO4, D2O

Precursor Compounds and Reaction Mechanisms in Deuterated Synthesis

The synthesis of this compound relies on key precursor compounds and a series of well-understood reaction mechanisms.

Precursor Compounds:

6-bromo-4,4-di(trideuteriomethyl)thiochroman: This is the deuterated thiochroman precursor. Its synthesis would likely start from a deuterated isoprene (B109036) equivalent or involve the use of deuterated methylating agents during the construction of the thiochroman ring.

Ethyl 6-chloro-d2-nicotinate: This is the deuterated pyridine precursor. It can be prepared by H-D exchange on commercially available ethyl 6-chloronicotinate.

Trimethylsilylacetylene: This is used as the acetylene (B1199291) source in the Sonogashira coupling.

Reaction Mechanisms:

Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the synthesis of Tazarotene-d8, the reaction would couple the deuterated thiochroman and pyridine precursors. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Ester Hydrolysis (Saponification): The conversion of the ethyl ester of Tazarotene-d8 to Tazarotenic Acid-d8 is typically achieved through saponification. This involves treating the ester with a base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and subsequent protonation of the resulting carboxylate anion upon acidification to yield the carboxylic acid.

Sulfoxidation: The selective oxidation of the sulfide (B99878) in the thiochroman ring to a sulfoxide can be achieved using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. organic-chemistry.orgmdpi.com The reaction mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of the sulfoxide. Careful control of the reaction conditions is necessary to prevent over-oxidation to the sulfone. organic-chemistry.org A patent for the preparation of tazarotene mentions the deoxygenation of the corresponding S-oxide, indicating that the formation of the sulfoxide is a feasible and potentially reversible process in this molecular system. google.com

The following table outlines the key reactions and their mechanisms:

ReactionPrecursorsReagentsMechanismProduct
Sonogashira Coupling6-bromo-4,4-di(trideuteriomethyl)thiochroman, Ethyl 6-chloro-d2-nicotinatePd catalyst, Cu(I) co-catalyst, BaseCatalytic cross-couplingEthyl 6-((4,4-di(trideuteriomethyl)thiochroman-6-yl)ethynyl)-d2-nicotinate
Ester HydrolysisEthyl 6-((4,4-di(trideuteriomethyl)thiochroman-6-yl)ethynyl)-d2-nicotinateNaOH, H3O+Nucleophilic acyl substitutionTazarotenic Acid-d8
SulfoxidationTazarotenic Acid-d8H2O2 or m-CPBANucleophilic attack by sulfurThis compound

Advanced Analytical Methodologies for Tazarotenic Acid D8 Sulfoxide in Research

Role as an Internal Standard in Quantitative Bioanalytical Assays

Tazarotenic Acid-d8 Sulfoxide (B87167) is frequently employed as an internal standard in quantitative bioanalytical assays, a practice that significantly enhances the accuracy and reliability of experimental results. Its structural similarity to the analyte of interest, tazarotenic acid and its metabolites, combined with its distinct mass, makes it an ideal candidate for correcting variations during sample preparation and analysis.

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

In the realm of mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Tazarotenic Acid-d8 Sulfoxide is a preferred internal standard. The deuterium (B1214612) labeling introduces a known mass shift without significantly altering the compound's chromatographic behavior or ionization efficiency compared to its non-labeled counterpart. This allows for co-elution with the analyte, ensuring that any matrix effects or fluctuations in the instrument's performance affect both the analyte and the internal standard to the same extent.

A typical LC-MS/MS method for the quantification of tazarotenic acid and its sulfoxide metabolite would involve monitoring specific mass transitions (parent ion to fragment ion) for both the analyte and the this compound internal standard. For instance, while tazarotenic acid sulfoxide might be monitored at a mass-to-charge ratio (m/z) of 340.3, the deuterated internal standard would have a higher m/z, allowing for clear differentiation and accurate quantification. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Tazarotenic Acid Sulfoxide Analysis

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transition (Analyte)m/z 340.3 → 280.3
Monitored Transition (IS)Specific to this compound
Collision EnergyOptimized for fragmentation
Dwell Time100 ms

Method Development and Validation for Stable Isotope Labeled Standards

The development and validation of bioanalytical methods using stable isotope-labeled standards like this compound adhere to stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). fda.gov The validation process ensures the method is reliable and reproducible for its intended use. Key validation parameters include specificity, linearity, accuracy, precision, and stability.

The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the method's robustness. The similar extraction recovery of the analyte and the internal standard is a key aspect of method development. nih.gov

Table 2: Typical Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±15% of nominal concentration
Precision (%RSD)≤ 15%
Lower Limit of Quantification (LLOQ)Quantifiable with acceptable accuracy and precision
Stability (various conditions)Analyte stability within acceptable limits

Chromatographic Separation Techniques

The effective separation of this compound from other matrix components and related analytes is paramount for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Applications

Reversed-Phase HPLC (RP-HPLC) is a widely used technique for the separation of tazarotene (B1682939) and its metabolites, including the sulfoxide form. researchgate.netresearchgate.netijstr.orgsemanticscholar.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound is achieved based on its hydrophobicity.

Method development in RP-HPLC involves optimizing the mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol (B129727) and additives like formic acid), flow rate, and column temperature to achieve optimal resolution and peak shape. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Implementations

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.gov These improvements are due to the use of columns with smaller particle sizes (typically less than 2 µm). UPLC methods have been successfully developed for the simultaneous quantification of tazarotene and its active metabolite, tazarotenic acid, demonstrating the technique's suitability for related compounds like this compound. nih.gov The shorter retention times achieved with UPLC can be particularly beneficial for high-throughput bioanalytical laboratories. nih.gov

Application in Structural Elucidation of Analogous Retinoid Metabolites

While the primary role of this compound is as an internal standard, its well-defined structure can also aid in the structural elucidation of unknown or novel metabolites of analogous retinoids. By comparing the fragmentation patterns of the deuterated standard with those of potential metabolites in mass spectrometry, researchers can gain insights into the metabolic pathways of other retinoid compounds.

The presence of the deuterium atoms provides a clear isotopic signature that can be tracked through metabolic transformations. This can help in identifying the sites of metabolism on the retinoid backbone and in characterizing the chemical nature of the resulting metabolites. Although direct studies detailing this specific application for this compound are not prevalent, the principles of using stable isotope-labeled compounds for such purposes are well-established in metabolic research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of chemical compounds, including drug metabolites. For this compound, a suite of NMR experiments would be employed to confirm its identity and structure.

Atom Site Hypothetical ¹³C Chemical Shift (ppm)
C=O (Acid)~170
Aromatic C120-150
Aliphatic C20-60
C-S=O~60

This table is illustrative and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound and its metabolites by providing highly accurate mass measurements. For this compound, HRMS would be used to obtain a precise mass-to-charge (m/z) ratio, which can confirm its molecular formula.

When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), HRMS can provide structural information. The molecule is ionized and then fragmented, and the masses of the resulting fragments are measured with high accuracy. The fragmentation pattern is a fingerprint of the molecule's structure. In the case of this compound, the deuterium labels would lead to characteristic mass shifts in the fragment ions compared to the unlabeled compound, aiding in the confirmation of the metabolite's structure.

While specific fragmentation data for this compound is not widely published, research on the non-deuterated Tazarotenic Acid has identified its sulfoxide as a primary metabolite. Studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its analysis. The principles of fragmentation would involve characteristic cleavages around the sulfoxide group, the carboxylic acid, and the aromatic rings.

Below is a hypothetical data table outlining the kind of information that would be obtained from an HRMS analysis of this compound.

Ion Theoretical m/z Description
[M+H]⁺Calculated based on formulaProtonated parent molecule
Fragment 1VariesLoss of a specific neutral fragment
Fragment 2VariesAnother characteristic fragment

This table is for illustrative purposes, as experimentally determined high-resolution mass spectra and fragmentation patterns for this compound are not publicly documented.

In Vitro Metabolic Investigations of Tazarotenic Acid Sulfoxide Formation

Identification of Enzymatic Systems Responsible for Oxidative Biotransformation

The formation of tazarotenic acid sulfoxide (B87167) from its parent compound is mediated by several enzyme superfamilies located primarily in the liver and other tissues. Through incubations with recombinant enzymes and human liver microsomes, researchers have pinpointed the contributions of Cytochrome P450s, Flavin-Containing Monooxygenases, and other enzyme systems.

The Cytochrome P450 (CYP) superfamily of enzymes plays a significant role in the oxidative metabolism of tazarotenic acid. nih.govmdpi.com Studies utilizing a panel of recombinant human CYP isoforms have demonstrated that multiple enzymes contribute to sulfoxide formation.

The highest rates of tazarotenic acid sulfoxide formation have been observed in incubations with CYP26A1 and CYP26B1. nih.gov These enzymes, known for their role in metabolizing all-trans retinoic acid, have been identified as the primary catalysts for this specific biotransformation. nih.govnih.gov Following CYP26A1 and CYP26B1, notable contributions are made by CYP2C8 and the CYP3A subfamily, particularly CYP3A7. nih.gov Upon incubation of tazarotenic acid with microsomes expressing CYP2C8, marked formation of the sulfoxide metabolite was observed. nih.govresearchgate.net Additional research has shown that other isoforms, including CYP2C9, CYP2J2, CYP3A4, and CYP3A5, also contribute to the formation of the sulfoxide metabolite, albeit to a lesser extent. nih.gov

The Flavin-Containing Monooxygenase (FMO) system is another key pathway implicated in the sulfoxidation of tazarotenic acid. nih.govresearchgate.net FMOs are specialized in oxidizing xenobiotics containing soft nucleophiles, such as the sulfur atom in tazarotenic acid. wikipedia.org

Initial in vitro studies reported that microsomes expressing FMO1 and FMO3 led to significant formation of tazarotenic acid sulfoxide, and the involvement of FMOs was confirmed through inhibition studies in pooled human liver microsomes. nih.govresearchgate.net However, subsequent research using a broader panel of drug-metabolizing enzymes and clinically relevant concentrations of tazarotenic acid did not observe metabolite formation in incubations with FMO1, FMO3, or FMO5. nih.gov This discrepancy suggests that the contribution of FMOs may be dependent on specific experimental conditions.

Beyond the major contributions of CYPs and FMOs, other enzyme systems have been shown to participate in the formation of tazarotenic acid sulfoxide. Specifically, incubations with aldehyde oxidase (AOX) have demonstrated the capacity of this enzyme to catalyze the sulfoxidation reaction. nih.gov Aldehyde oxidases are molybdenum-containing enzymes known to be involved in the Phase I metabolism of various drugs, particularly those containing aromatic nitrogen-containing heterocyclic structures. wuxiapptec.com While primarily known for oxidizing aldehydes, AOX can also catalyze the reduction of sulfoxides, indicating its versatile role in xenobiotic metabolism. wuxiapptec.com

Enzyme Kinetic Characterization of Sulfoxide Formation

To quantify the efficiency and capacity of the key enzymes involved in tazarotenic acid sulfoxidation, enzyme kinetic studies have been performed. These investigations focus on determining Michaelis-Menten parameters and calculating intrinsic clearance values for the primary enzymatic contributors, CYP26A1 and CYP26B1.

The kinetics of tazarotenic acid sulfoxide formation by CYP26A1 and CYP26B1 have been characterized using the Michaelis-Menten model. nih.gov This model describes the relationship between the substrate concentration and the rate of the enzymatic reaction, defined by the parameters K_m (the substrate concentration at half-maximal velocity) and V_max (the maximum rate of the reaction).

In general, incubations with CYP26B1 showed slightly higher K_m and k_cat (turnover number, related to V_max) values compared to those conducted with CYP26A1. nih.gov The specific kinetic parameters determined for the formation of tazarotenic acid sulfoxide by these two enzymes are detailed below. nih.gov

EnzymeK_m (μM)k_cat (min⁻¹)
CYP26A11.1 ± 0.11.8 ± 0.03
CYP26B11.5 ± 0.22.3 ± 0.08

This table presents the Michaelis-Menten kinetic parameters for the formation of tazarotenic acid sulfoxide catalyzed by CYP26A1 and CYP26B1. Data sourced from Foti et al. (2016). nih.gov

Intrinsic clearance (CL_int) is a measure of the catalytic efficiency of an enzyme for a particular substrate, calculated as the ratio of V_max to K_m (or k_cat to K_m). nih.gov This parameter provides insight into how efficiently an enzyme can metabolize a substrate at low concentrations.

For the sulfoxidation of tazarotenic acid, the intrinsic clearance values were found to be slightly higher for CYP26A1 compared with CYP26B1. nih.gov This difference is primarily attributed to the lower K_m value observed for CYP26A1, indicating a higher affinity for the substrate. nih.gov

EnzymeIntrinsic Clearance (CL_int) (μL/min/pmol enzyme)
CYP26A11.6
CYP26B11.5

This table shows the calculated intrinsic clearance for the formation of tazarotenic acid sulfoxide by CYP26A1 and CYP26B1. The values are derived from the k_cat and K_m parameters. Data sourced from Foti et al. (2016). nih.gov

Sequential Metabolic Pathways

The metabolism of tazarotenic acid is a multi-step process involving initial oxidation to its sulfoxide, which can then undergo further enzymatic conversion.

Conversion of Tazarotenic Acid Sulfoxide to Tazarotenic Acid Sulfone

In vitro studies have demonstrated that Tazarotenic Acid Sulfoxide is a substrate for further oxidation, leading to the formation of Tazarotenic Acid Sulfone. nih.gov This specific metabolic step represents a sequential pathway in the biotransformation of tazarotenic acid.

Research utilizing recombinant human cytochrome P450 (CYP) enzymes has identified the specific isoforms responsible for this conversion. Incubations of Tazarotenic Acid Sulfoxide with a panel of enzymes revealed that CYP26A1 and CYP26B1 are capable of catalyzing its metabolism to Tazarotenic Acid Sulfone. nih.gov The formation of the sulfone metabolite was found to be dependent on the presence of NADPH, confirming it as a P450-mediated oxidative reaction. nih.gov In these particular studies, the rate of sulfone formation from the sulfoxide substrate was observed to be linear up to a concentration of 50 μM, and as a result, specific Michaelis-Menten kinetic parameters for this pathway were not determined. nih.gov

Investigation of Downstream Oxidative Products

When Tazarotenic Acid Sulfoxide was used as the initial substrate in incubations with the competent enzymes CYP26A1 and CYP26B1, the primary downstream product identified was Tazarotenic Acid Sulfone. nih.gov These focused sequential metabolism experiments did not detect other significant oxidative products, such as activation or modification of the acetylene (B1199291) moiety of the molecule. nih.gov

The broader metabolic scheme for the parent compound, tazarotenic acid, also involves the formation of a hydroxylated metabolite (hydroxytazarotenic acid), which is also catalyzed predominantly by CYP26A1 and CYP26B1. nih.gov However, this hydroxylation appears to occur in parallel to the sulfoxidation pathway rather than downstream from Tazarotenic Acid Sulfoxide. nih.gov

Proposed In Vitro Metabolic Pathway of Tazarotenic Acid
Metabolic Scheme of Tazarotenic Acid
This diagram illustrates the proposed metabolic conversions of tazarotenic acid, including the sequential oxidation from the sulfoxide to the sulfone metabolite, as catalyzed by CYP26A1 and CYP26B1 enzymes. nih.gov

Methodologies for In Vitro Metabolic Profiling Studies

To elucidate the metabolic pathways of compounds like Tazarotenic Acid Sulfoxide, various in vitro systems are employed. These systems range from single, purified enzymes to more complex mixtures that better represent the cellular environment.

Recombinant Enzyme Incubation Systems

Recombinant enzyme systems are a cornerstone of modern drug metabolism research. nih.goveurekaselect.comnih.gov This methodology involves expressing a single, specific drug-metabolizing enzyme, such as a human cytochrome P450 isoform, in a host system like bacteria or insect cells. youtube.com The resulting enzymes can be isolated in microsomal forms or purified for mechanistic studies. eurekaselect.comnih.gov

The primary advantage of this approach is the ability to unambiguously identify which enzyme is responsible for a specific metabolic reaction. youtube.com In the case of tazarotenic acid metabolism, a panel of recombinant human CYP enzymes was used to screen for the formation of its metabolites. nih.govnih.gov This screening identified CYP26A1 and CYP26B1 as the principal enzymes responsible for converting tazarotenic acid to its sulfoxide and for the subsequent oxidation of the sulfoxide to the sulfone. nih.gov Other CYPs, including CYP2C8 and CYP3A isoforms, showed minor contributions to the initial sulfoxidation but were not implicated in the sequential conversion to the sulfone. nih.gov

Table 1: Summary of Recombinant Enzyme System Applications

Feature Description Relevance to Tazarotenic Acid Sulfoxide Metabolism
Principle Use of single, expressed enzymes to catalyze metabolic reactions in vitro. eurekaselect.comnih.gov Allowed for the precise identification of CYP26A1 and CYP26B1 as the catalysts for the sulfoxide-to-sulfone conversion. nih.gov
Advantages Unambiguous identification of responsible enzymes ("reaction phenotyping"); useful for studying enzyme kinetics and inhibition potential. eurekaselect.comyoutube.com Confirmed the specific role of CYP26 enzymes over other P450 isoforms in the sequential oxidation pathway. nih.gov
Limitations Lacks the complexity of the cellular environment; data may not always be consistent with results from human tissue preparations. eurekaselect.comresearchgate.net The contribution of other enzyme systems or co-factors present in a whole cell is not accounted for.

| Typical Setup | Incubation of the substrate with the recombinant enzyme, a co-factor system (e.g., NADPH), and buffer at 37°C. nih.gov | Tazarotenic Acid Sulfoxide was incubated with individual CYPs and an NADPH-regenerating system to test for sulfone formation. nih.gov |

Subcellular Fraction (e.g., Microsomal, S9) Studies

Subcellular fractions prepared from human or animal tissues, particularly the liver, are widely used to evaluate the in vitro metabolism of drug candidates. bioivt.com These fractions provide a more complex enzymatic environment than single recombinant enzymes.

Microsomes : This fraction is derived from the endoplasmic reticulum via differential centrifugation of a tissue homogenate. bioivt.comsemanticscholar.org Microsomes contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) families, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). bioivt.comsemanticscholar.org They are a standard tool for assessing metabolic stability and identifying CYP-mediated metabolites. springernature.com

S9 Fraction : The S9 fraction is the supernatant obtained after a 9000g centrifugation of the initial tissue homogenate. researchgate.netnih.gov It contains both the microsomal and the cytosolic fractions. bioivt.comresearchgate.net This means the S9 fraction possesses a wider array of metabolic enzymes, including the Phase I enzymes found in microsomes plus the soluble Phase II enzymes from the cytosol, such as sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs). semanticscholar.orgnih.gov This makes the S9 fraction suitable for obtaining a more complete metabolic profile of a compound. semanticscholar.org

Table 2: Comparison of In Vitro Metabolic Systems

Test System Composition Key Enzymes Present Primary Use in Metabolism Studies
Recombinant Enzymes Single, expressed enzyme Specific target enzyme (e.g., CYP3A4, CYP26A1) Reaction phenotyping, mechanistic studies. eurekaselect.comyoutube.com
Microsomes Vesicles of endoplasmic reticulum CYPs, FMOs, UGTs. bioivt.comsemanticscholar.org Phase I metabolism, metabolic stability screening. semanticscholar.orgspringernature.com

| S9 Fraction | Microsomes + Cytosol | CYPs, FMOs, UGTs, SULTs, GSTs, Aldehyde Oxidase. semanticscholar.orgnih.gov | Broader profiling of Phase I and Phase II metabolism. bioivt.comsemanticscholar.org |

Academic Applications in Impurity Profiling and Degradation Product Characterization

Utilization of Tazarotenic Acid-d8 Sulfoxide (B87167) as a Reference Standard for Impurities

In the analysis of pharmaceutical compounds, reference standards are essential for the accurate identification and quantification of impurities. Tazarotenic Acid-d8 Sulfoxide is employed as an internal standard, particularly in chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS). resolvemass.caclearsynth.com The use of a deuterated standard, where hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), is highly advantageous. tandfonline.com

The key benefit of using a stable isotope-labeled internal standard such as this compound is its ability to co-elute with the non-labeled analyte (Tazarotenic Acid Sulfoxide) during chromatographic separation. texilajournal.com However, due to its higher mass, it can be distinctly detected by a mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation and matrix effects, which can suppress or enhance the instrument's signal. resolvemass.catexilajournal.com The use of deuterated internal standards is a widely accepted practice in bioanalysis to enhance data reproducibility and accuracy. resolvemass.catandfonline.com

Given that Tazarotenic Acid Sulfoxide is a known impurity and metabolite of tazarotene (B1682939), having a deuterated version as a reference standard is invaluable for researchers. nih.govasianjpr.com It allows for the development of highly sensitive and specific quantitative assays for this particular impurity in drug substance and formulation samples. This is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Table 1: Characteristics of this compound

PropertyValue
Molecular FormulaC₁₉H₉D₈NO₃S
Molecular Weight347.46
ApplicationLabeled internal standard for Tazarotenic Acid Sulfoxide
Common Analytical TechniqueLiquid Chromatography-Mass Spectrometry (LC-MS)

The data in this table is compiled from commercially available product information. pharmaffiliates.com

Oxidative Degradation Pathway Elucidation of Tazarotene and Tazarotenic Acid

Understanding the degradation pathways of a drug is a critical aspect of pharmaceutical development. Forced degradation studies are conducted to identify potential degradation products that could form under various stress conditions, such as exposure to light, heat, humidity, and oxidizing agents. researchgate.nettandfonline.com Tazarotene and its active metabolite, tazarotenic acid, are known to be susceptible to oxidative degradation. nih.govnih.gov

Research has shown that the sulfur atom in the thiopyran moiety of tazarotene and tazarotenic acid is a primary site for oxidation. researchgate.netnih.gov This leads to the formation of sulfoxide and sulfone derivatives. asianjpr.comnih.govmdpi.com Specifically, studies on the degradation of tazarotene have identified Tazarotene Sulfoxide and subsequently Tazarotenic Acid Sulfoxide as significant oxidative degradation products. nih.govnih.gov

In these studies, the identification and characterization of such degradation products are often achieved using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The availability of reference standards, such as Tazarotenic Acid Sulfoxide, is crucial for confirming the identity of the degradants observed in these complex studies. By comparing the chromatographic retention times and mass spectral data of the observed degradant with the certified reference standard, researchers can unequivocally identify the impurity. The deuterated form, this compound, can be used as an internal standard in these studies to accurately quantify the formation of the non-deuterated sulfoxide degradant over time and under different stress conditions.

Table 2: Key Oxidative Degradation Products of Tazarotene

Parent CompoundDegradation ProductType of Degradation
TazaroteneTazarotene SulfoxideOxidation
TazaroteneTazarotene SulfoneOxidation
Tazarotenic AcidTazarotenic Acid SulfoxideOxidation
Tazarotenic AcidTazarotenic Acid SulfoneOxidation

This table summarizes findings from various degradation studies. asianjpr.comnih.govnih.gov

Development of Stability-Indicating Analytical Methods in Research

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. Such a method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its significant degradation products, without interference from each other or from excipients. nih.govasianpubs.org

The development of stability-indicating methods for tazarotene has been a subject of academic research. nih.govasianpubs.orgresearchgate.netresearchgate.net These methods are essential for monitoring the stability of tazarotene in its various formulations. Given that Tazarotenic Acid Sulfoxide is a known oxidative degradation product, any stability-indicating method for tazarotene or tazarotenic acid must be able to resolve it from the parent compound and other impurities. nih.govresearchgate.net

In the research and development of such methods, particularly those based on LC-MS, this compound plays a vital role as an internal standard. resolvemass.ca It allows for the precise and accurate validation of the method's ability to quantify the Tazarotenic Acid Sulfoxide impurity. During method validation, parameters such as linearity, accuracy, precision, and limit of quantification (LOQ) for the impurity are established. asianpubs.org The use of a deuterated internal standard like this compound is considered best practice for achieving high-quality data in these validation studies. clearsynth.comtandfonline.com This ensures that the developed analytical method is robust and suitable for its intended purpose of monitoring the stability of tazarotene-containing products.

Mechanistic Insights into Retinoid Oxidative Metabolism

Molecular Mechanisms of Sulfoxide (B87167) Formation in Retinoid Compounds

The biotransformation of the active retinoid metabolite, tazarotenic acid, to its primary, inactive sulfoxide metabolite is a crucial step in its clearance. nih.gov This oxidative reaction is catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. researchgate.netnih.gov These enzymes are primarily located in the liver but are also present in other tissues, including the skin. researchgate.netnih.gov

Role of Cytochrome P450 (CYP) Enzymes: The CYP superfamily of heme-containing monooxygenases plays a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov Research has identified several CYP isozymes capable of catalyzing the sulfoxidation of tazarotenic acid. Initial in vitro studies using human liver microsomes and specific chemical inhibitors pointed to the involvement of CYP2C8. researchgate.net

More recent and comprehensive investigations using an expanded panel of drug-metabolizing enzymes have revealed that CYP26A1 and CYP26B1 are highly efficient catalysts of tazarotenic acid sulfoxide formation. nih.gov These enzymes are known for their specialized role in the metabolism of endogenous all-trans-retinoic acid (at-RA), and their high affinity for tazarotenic acid identifies it as the first xenobiotic substrate for these particular cytochromes. nih.govnih.gov The data indicate that CYP26A1 and CYP26B1 exhibit the highest rates of sulfoxide formation, surpassing that of CYP2C8. nih.gov These enzymes also facilitate the subsequent oxidation of the sulfoxide to tazarotenic acid sulfone. nih.gov

Role of Flavin-Containing Monooxygenase (FMO) Enzymes: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxygenation of xenobiotics containing soft nucleophilic heteroatoms, such as sulfur and nitrogen. nih.govwikipedia.org Unlike CYPs, the catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate that awaits a suitable substrate for oxygenation. mdpi.com

Comparative Enzymology of Retinoid Metabolism Across In Vitro Systems

The study of retinoid metabolism relies heavily on various in vitro systems that model physiological conditions. These systems allow for the detailed characterization of enzymatic activities and metabolic pathways. Comparing results across these systems provides a comprehensive understanding of the enzymes involved in sulfoxide formation.

Recombinant Enzyme Systems: To pinpoint the specific enzymes responsible for a metabolic reaction, researchers use recombinant systems where a single enzyme is expressed in a cellular system (e.g., insect cells or bacteria). Incubating tazarotenic acid with microsomes containing individual, expressed human CYP or FMO isozymes has provided definitive evidence for their roles. This approach allowed for the unambiguous identification of CYP2C8, FMO1, and FMO3 as catalysts. researchgate.net Furthermore, it was through this method that CYP26A1 and CYP26B1 were later identified as the most active enzymes in forming tazarotenic acid sulfoxide. nih.gov

The table below summarizes the findings on the enzymatic formation of Tazarotenic Acid Sulfoxide across different in vitro systems.

In Vitro SystemKey Enzymes IdentifiedPrimary FindingsReference
Human Liver Microsomes CYP2C8, CYP26A1, CYP26B1, FMO1, FMO3Both CYP and FMO families contribute significantly to sulfoxidation. CYP26 enzymes show high activity. researchgate.netnih.gov
Human Skin Microsomes/S9 Esterases, Oxidative Enzymes (CYP/FMO)Confirms local metabolic pathway in the target tissue; rates are lower than in the liver. researchgate.net
Recombinant Enzymes CYP2C8, CYP3A7, CYP26A1, CYP26B1, FMO1, FMO3Allows for precise identification and kinetic characterization of individual enzymes. Highest rates observed with CYP26A1 and CYP26B1. nih.gov

This comparative approach, utilizing a range of in vitro models, has been crucial in constructing a detailed picture of the molecular mechanisms underlying the sulfoxidation of tazarotenic acid.

Q & A

Q. What are the primary metabolic pathways of Tazarotenic Acid, and how does sulfoxide formation influence its pharmacokinetics?

Tazarotenic Acid undergoes oxidation via CYP2C8 and flavin-containing monooxygenases (FMOs) to form inactive sulfoxide and sulfone metabolites. The sulfoxide metabolite is the primary urinary excretion product, while unmetabolized Tazarotenic Acid is predominantly excreted in feces. This metabolic clearance pathway reduces systemic exposure, making enzyme activity a critical determinant of pharmacokinetics. Methodologically, sulfoxide formation is studied using human liver microsomes, chemical inhibitors (e.g., montelukast for CYP2C8), and reversed-phase HPLC for metabolite quantification .

Q. How should researchers design experiments to quantify Tazarotenic Acid-d8 Sulfoxide in biological matrices?

Deuterated standards (e.g., this compound) are essential for accurate LC-MS/MS quantification due to their isotopic stability and ability to correct for matrix effects. Key validation parameters include:

  • Lower Limit of Quantification (LLOQ): ≤1 ng/mL in plasma.
  • Recovery: ≥85% in urine and fecal homogenates.
  • Matrix Effects: Assessed via post-column infusion studies. Example protocols from human disposition studies show fecal excretion of intact Tazarotenic Acid (46.9% of dose) and urinary sulfoxide (19.2% of dose) .

Q. What are the key considerations when establishing in vitro models to study Tazarotenic Acid metabolism?

  • Microsomal Incubations: Use 1 mg/mL pooled human liver microsomes with NADPH-regenerating systems.
  • Enzyme Specificity: Confirm CYP2C8/FMO contributions via isoform-selective inhibitors (methimazole for FMOs).
  • Metabolite Stability: Monitor sulfoxide formation over 30-minute incubations at 37°C .

Advanced Research Questions

Q. How do CYP2C8 polymorphisms affect the metabolic clearance of Tazarotenic Acid, and what experimental approaches can elucidate these effects?

CYP2C8 genetic variants (e.g., CYP2C82 or *3) may alter enzyme activity, potentially impacting systemic exposure to Tazarotenic Acid. Advanced methods include:

  • Recombinant CYP2C8 Isoforms: Compare metabolite formation rates across variants.
  • Population Pharmacokinetic Modeling: Integrate genotype data with plasma concentration-time profiles from clinical trials. Note: Topical administration minimizes systemic exposure, but oral formulations (under development) require rigorous polymorphism analysis .

Q. What methodological challenges arise when correlating in vitro metabolic data of Tazarotenic Acid sulfoxide formation with in vivo observations?

Discrepancies often stem from:

  • Protein Binding: >99% plasma protein binding reduces free drug availability in vivo.
  • Tissue-Specific Metabolism: Extrahepatic FMO activity (e.g., in skin) may contribute to sulfoxidation.
  • Scaling Factors: Adjust microsomal intrinsic clearance using physiologically based pharmacokinetic (PBPK) models. Cross-validation with radiolabeled studies (e.g., [¹⁴C]-Tazarotene) improves translational accuracy .

Q. How can researchers differentiate between FMO- and CYP2C8-mediated sulfoxidation of Tazarotenic Acid in complex biological systems?

  • Thermal Inactivation: FMOs lose activity at 45°C, while CYP450 enzymes remain stable.
  • Chemical Inhibition: Methimazole (FMO inhibitor) vs. montelukast (CYP2C8 inhibitor).
  • Recombinant Enzyme Assays: Isolate contributions by incubating Tazarotenic Acid with individual cDNA-expressed isoforms .

Key Pharmacokinetic Parameters

ParameterValueEvidence Source
Plasma Protein Binding>99%
Half-life (t₁/₂)~18 hours (topical)
Urinary Excretion (Sulfoxide)19.2 ± 3.0% of dose
Fecal Excretion (Parent Drug)46.9 ± 9.9% of dose
Key Metabolic EnzymesCYP2C8, FMO1, FMO3

Methodological Recommendations

  • Analytical Techniques: Use deuterated internal standards (e.g., this compound) for LC-MS/MS to enhance specificity .
  • In Vitro-In Vivo Extrapolation: Account for tissue-specific enzyme expression and protein binding in PBPK models .
  • Ethical Compliance: Obtain PI approval for novel reaction conditions or scaled-up syntheses, per laboratory safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.